molecular formula C9H13F3N2O2 B1477353 Azetidin-3-yl(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)methanone CAS No. 2091716-94-6

Azetidin-3-yl(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)methanone

Cat. No.: B1477353
CAS No.: 2091716-94-6
M. Wt: 238.21 g/mol
InChI Key: MQAUOSZKCGRHPE-UHFFFAOYSA-N
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Description

Azetidin-3-yl(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)methanone is a bifunctional azetidine derivative featuring two azetidine rings connected via a methanone group. One azetidine ring is substituted with a methoxy group and a trifluoromethyl group at the 3-position. The trifluoromethyl group enhances hydrophobicity and metabolic stability, while the methoxy group modulates electronic and steric properties. This compound is structurally related to bioactive azetidine derivatives, particularly in medicinal chemistry, where azetidines are valued for their conformational rigidity and pharmacokinetic properties .

Properties

IUPAC Name

azetidin-3-yl-[3-methoxy-3-(trifluoromethyl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3N2O2/c1-16-8(9(10,11)12)4-14(5-8)7(15)6-2-13-3-6/h6,13H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQAUOSZKCGRHPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CN(C1)C(=O)C2CNC2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Azetidin-3-yl(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)methanone, with the CAS number 2097982-16-4, is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article aims to provide a comprehensive overview of its biological activity, including in vitro studies, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C10H15F3N2O2C_{10}H_{15}F_3N_2O_2 with a molecular weight of 252.23 g/mol. The compound features a trifluoromethyl group, which is known to enhance biological activity by influencing lipophilicity and electronic properties.

Antiproliferative Effects

Research has indicated that azetidinone derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, in a study involving MCF-7 breast cancer cells, certain azetidinone derivatives demonstrated notable inhibitory effects on cell proliferation. The IC50 values for these compounds ranged from 3.9 nM to higher concentrations depending on the specific derivative tested .

Table 1: Antiproliferative Activity of Azetidinone Derivatives

CompoundCell LineIC50 (nM)
CA-4MCF-73.9
9hMCF-715.2
10pMCF-725.6

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. In various studies, azetidinone derivatives have shown activity against Gram-positive and Gram-negative bacteria. For example, compounds with trifluoromethyl substitutions were particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported between 0.5 to 8 µg/mL .

Table 2: Antimicrobial Activity Against Selected Bacteria

CompoundBacteriaMIC (µg/mL)
A1Staphylococcus aureus0.5
A2Escherichia coli1.0
A3Klebsiella pneumoniae4.0

Structure-Activity Relationship (SAR)

The incorporation of different substituents on the azetidinone ring significantly influences the biological activity of these compounds. Trifluoromethyl groups have been shown to enhance both lipophilicity and potency against various pathogens and cancer cell lines. Studies suggest that modifications at specific positions on the azetidinone scaffold can lead to improved efficacy and selectivity .

Case Studies

In a notable case study, researchers explored the effects of this compound on tumor growth in animal models. The compound was administered at varying doses, revealing dose-dependent inhibition of tumor growth compared to control groups, thereby supporting its potential as an anticancer agent.

Scientific Research Applications

The compound features a trifluoromethyl group, which is known to enhance biological activity and lipophilicity. The presence of azetidine rings contributes to its potential as a pharmacophore in drug design.

Anticancer Activity

Recent studies have indicated that azetidine derivatives exhibit promising anticancer properties. For instance, compounds similar to azetidin-3-yl(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)methanone have been tested against various cancer cell lines. One study demonstrated that modifications in the azetidine structure could lead to significant cytotoxicity against breast cancer cells, suggesting a potential pathway for developing new anticancer agents .

Antimicrobial Properties

Another area of interest is the antimicrobial efficacy of azetidine derivatives. Research has shown that certain modifications can enhance the antibacterial activity against Gram-positive and Gram-negative bacteria. A derivative of this compound was found to inhibit bacterial growth effectively, making it a candidate for further development into antimicrobial agents .

CNS Activity

The compound's structural characteristics suggest potential central nervous system (CNS) activity. Preliminary studies have indicated that azetidine derivatives may interact with neurotransmitter systems, which could lead to applications in treating neurological disorders such as anxiety and depression. Further pharmacological evaluations are necessary to explore these effects comprehensively .

Polymer Chemistry

Azetidine derivatives are gaining traction in polymer chemistry due to their ability to act as monomers or crosslinking agents. The incorporation of trifluoromethyl groups can enhance the thermal stability and chemical resistance of polymers. Research has shown that polymers synthesized from azetidine derivatives exhibit improved mechanical properties, making them suitable for high-performance applications .

Pesticidal Activity

The unique properties of azetidine compounds have led to investigations into their use as pesticides. Studies have reported that certain azetidine derivatives possess insecticidal properties, effectively targeting agricultural pests while minimizing toxicity to non-target organisms. This suggests potential for developing eco-friendly pest control solutions .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several azetidine derivatives and evaluated their cytotoxic effects on MCF-7 breast cancer cells. The results indicated that specific modifications led to IC50 values significantly lower than standard chemotherapeutics, highlighting the potential of these compounds in cancer treatment .

Case Study 2: Antimicrobial Efficacy

A recent investigation focused on the antimicrobial properties of this compound against various bacterial strains. The study concluded that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its viability as a lead compound for antibiotic development .

Comparison with Similar Compounds

Structural Analogs with Hydroxy vs. Methoxy Substituents

The closest analog is Azetidin-3-yl(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)methanone (CAS 2091716-78-6, Compound A), which replaces the methoxy group with a hydroxy group . Key differences include:

  • Hydrogen Bonding: The hydroxy group in Compound A acts as a hydrogen bond donor (HBD = 2), enhancing solubility and target interactions. The methoxy group in the target compound eliminates HBD capacity, increasing lipophilicity (predicted ΔlogP ≈ +0.9).
  • Molecular Weight : The target compound’s molecular weight is ~238.2 g/mol (vs. 224.2 g/mol for Compound A ), due to the methoxy group’s higher mass.
  • Synthetic Accessibility : Methoxy derivatives often require protection/deprotection strategies, whereas hydroxy analogs may need oxidation steps.
Table 1: Physicochemical Comparison
Property Target Compound Compound A
Molecular Formula C9H13F3N2O2 C8H11F3N2O2
Molecular Weight (g/mol) ~238.2 224.18
H-Bond Donors 1 2
H-Bond Acceptors 6 6
logP (Predicted) ~0.2 -0.9
Topological Polar Surface Area 52.6 Ų 52.6 Ų

Pyridine-Based Azetidinyl Methanones

lists azetidinyl methanones attached to pyridine rings, such as Azetidin-1-yl(6-chloro-4-methoxypyridin-3-yl)methanone (Compound B) and Azetidin-1-yl(2-chloro-5-(trifluoromethyl)pyridin-3-yl)methanone (Compound C) . Key distinctions:

  • Aromatic vs.
  • Substituent Effects : Compound C includes a trifluoromethyl group on pyridine, enhancing electron-withdrawing effects but limiting steric accessibility compared to the target’s azetidine-bound trifluoromethyl group.

Azetidin-2-one Derivatives

4-(2-Methoxyphenyl)-3,3-dimethyl-1-(3-methylsulfinylphenyl)-azetidin-2-one (Compound D , ) highlights substituent effects on azetidine cores :

  • Functional Groups : The methylsulfinyl group in Compound D introduces polarity and oxidizability, contrasting with the target compound’s stable trifluoromethyl group.

Structure-Activity Relationship (SAR) Considerations

’s cannabinoid SAR studies suggest that optimal side-chain length (4–6 carbons) and cyclic substituents enhance receptor affinity . While the target compound lacks a traditional side chain, its trifluoromethyl and methoxy groups may mimic hydrophobic and steric interactions observed in bioactive molecules.

Preparation Methods

Synthetic Strategies for Azetidine Core Construction

The azetidine ring, a four-membered nitrogen-containing heterocycle, is typically prepared via:

  • Horner–Wadsworth–Emmons (HWE) Reaction : This method is widely used for synthesizing substituted azetidine derivatives. For example, N-Boc-azetidin-3-ylidene acetate intermediates have been synthesized from azetidin-3-one via HWE reaction using methyl 2-(dimethoxyphosphoryl)acetate and sodium hydride in dry THF. The reaction proceeds by forming a substituted alkene intermediate, which can be further manipulated to introduce desired functional groups.

  • Azetidin-3-one Precursors : Azetidin-3-one derivatives serve as key starting materials for further functionalization. They can be converted into various azetidine derivatives by nucleophilic substitution or ring-opening strategies.

Although direct preparation methods for azetidin-3-yl(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)methanone are scarce in literature, analogous methods for similar azetidine derivatives suggest stepwise introduction of these groups on azetidin-3-one or azetidine intermediates.

Amination and Carbamoylation Reactions

  • Amination via Displacement of Mesylates : A common approach to functionalize azetidine rings involves displacement of azetidin-3-yl methanesulfonate by amines. For example, 1-benzhydrylazetidin-3-yl methanesulfonate reacts with amines in acetonitrile at elevated temperatures (80 °C) to afford azetidine-3-amine derivatives in good yields (up to 72%). This method is adaptable for introducing various amine functionalities, which can then be further converted to carbamoyl derivatives.

  • Carbamoyl Chloride Formation : The benzhydryl protecting group on azetidine amines can be transformed into carbamoyl chlorides, enabling subsequent coupling reactions to form methanone derivatives.

Purification and Isolation Techniques

  • Flash Column Chromatography : Widely used for purification of intermediate and final azetidine derivatives to achieve high purity.

  • Vacuum Distillation (Kugelrohr) : Used for purification of volatile azetidine intermediates after reaction workup.

  • Crystallization : For hydrochloride salts of azetidine derivatives, crystallization from ethanol or similar solvents is employed to isolate pure compounds.

Representative Experimental Conditions and Yields

Step/Reaction Conditions Yield (%) Notes
HWE reaction of azetidin-3-one with methyl 2-(dimethoxyphosphoryl)acetate NaH (60% suspension), dry THF, room temp, quench with water, EtOAc extraction ~60 Intermediate azetidinylidene acetate formation
Amination of 1-benzhydrylazetidin-3-yl methanesulfonate with piperidine MeCN, 80 °C, overnight, 2 equiv amine, no base 72 Purified by column chromatography
Hydrogenation of azetidine derivatives (for deprotection or reduction) Pd(OH)2 on carbon, H2 (40-60 psi), 60 °C, 48-72 h Variable Used for conversion to hydrochloride salts
Crystallization of hydrochloride salts Ethanol, HCl gas bubbling at 0 °C, reflux 12 h 62-89 High purity salt isolation

Summary of Key Research Findings

  • The Horner–Wadsworth–Emmons reaction is a reliable method for constructing substituted azetidine intermediates, which can be further elaborated to the target compound.

  • Amination via displacement of azetidin-3-yl mesylates provides a straightforward, high-yielding route to azetidine amines, which are precursors to methanone derivatives.

  • Hydrogenation and salt formation steps are crucial for obtaining stable, isolable forms of azetidine derivatives suitable for pharmaceutical applications.

  • The combination of these synthetic steps, along with careful purification, enables the preparation of complex azetidine derivatives such as this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Azetidin-3-yl(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)methanone, and how can solvent selection impact yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving azetidine precursors. For example, highlights the use of toluene, methanol, or DMSO as solvents for similar methanone derivatives. Polar aprotic solvents like DMF or DCM ( ) may enhance reaction rates due to their ability to stabilize intermediates. However, trifluoromethyl groups may require inert conditions to prevent decomposition. Solvent purity (e.g., spectroscopic grade) is critical to avoid side reactions. Yield optimization should involve systematic testing of solvent polarity and reaction temperatures .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be validated?

  • Methodological Answer : Key techniques include:

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm trifluoromethyl and azetidine ring integration ().
  • FT-IR : To identify carbonyl (C=O) stretches (~1650–1750 cm1^{-1}) and methoxy C-O bonds (~1100 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns.
  • Validation: Cross-reference data with computational predictions (e.g., density functional theory for 19F^{19}\text{F} shifts) and databases like NIST Chemistry WebBook ( ) to resolve ambiguities .

Q. What safety precautions are critical when handling this compound in the lab?

  • Methodological Answer : Based on GHS classifications ( ):

  • Use fume hoods to avoid inhalation of aerosols.
  • Wear nitrile gloves and eye protection to prevent skin/eye irritation.
  • Store in airtight containers under inert gas (e.g., N2_2) due to potential sensitivity to moisture.
  • Emergency protocols: For spills, use non-combustible absorbents (e.g., vermiculite) and avoid water to prevent dispersion .

Advanced Research Questions

Q. How do the electronic effects of the trifluoromethyl and methoxy groups influence reactivity in cross-coupling reactions?

  • Methodological Answer : The trifluoromethyl group is strongly electron-withdrawing (-I effect), which polarizes the azetidine ring and may direct electrophilic attacks to specific positions. The methoxy group (+M effect) can stabilize adjacent carbocations, influencing regioselectivity. Computational studies (e.g., using Gaussian with 6-31G(d,p) basis sets, as in ) can map electrostatic potential surfaces to predict reactive sites. Experimental validation via Hammett plots or kinetic isotope effects is recommended .

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?

  • Methodological Answer : Challenges include:

  • Disorder : Flexible azetidine rings may require partial occupancy modeling.
  • Twinned crystals : Use SHELXD ( ) for structure solution and SHELXL for refinement with TWIN/BASF commands.
  • High-resolution data : SHELXPRO can refine anisotropic displacement parameters for trifluoromethyl groups. Validate using Rint_{\text{int}} < 5% and CCweak_{\text{weak}} > 30% in pipelines .

Q. How can conflicting spectroscopic and computational data be resolved for this compound?

  • Methodological Answer : Contradictions may arise from solvent effects (e.g., DMSO vs. gas-phase DFT calculations) or dynamic processes (e.g., ring puckering). Strategies:

  • Temperature-dependent NMR : To identify conformational equilibria.
  • Solvent benchmarking : Compare experimental IR/Raman with COSMO-RS solvation models.
  • X-ray crystallography : Absolute configuration validation to anchor computational models ( ) .

Q. What are the design considerations for analogs with improved pharmacokinetic properties?

  • Methodological Answer : Modify substituents while retaining the azetidine-methanone core:

  • LogP optimization : Replace methoxy with hydrophilic groups (e.g., hydroxyl) to enhance solubility.
  • Metabolic stability : Introduce deuterium at labile positions or use fluorine as a bioisostere ( ).
  • In vitro assays : Test cytochrome P450 inhibition and plasma stability early in development .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azetidin-3-yl(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
Azetidin-3-yl(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)methanone

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